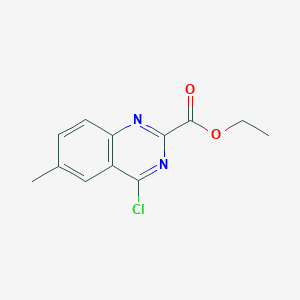![molecular formula C8H14N2O B1344770 2,7-Diazaspiro[4.5]decan-1-one CAS No. 887118-43-6](/img/structure/B1344770.png)
2,7-Diazaspiro[4.5]decan-1-one
概述
描述
2,7-Diazaspiro[4.5]decan-1-one: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine and a lactam ring.
作用机制
Target of Action
The primary targets of 2,7-Diazaspiro[4.5]decan-1-one are the receptor-interacting protein kinase 1 (RIPK1) and the dual TYK2/JAK1 . RIPK1 plays a crucial role in the necroptosis pathway, a form of programmed cell death . On the other hand, TYK2/JAK1 are key components in the inflammatory response .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity . This inhibition blocks the activation of the necroptosis pathway and regulates the inflammatory response .
Biochemical Pathways
The compound affects the necroptosis signaling pathway and the TYK2/JAK1-regulated inflammatory pathway . The downstream effects include the prevention of programmed cell death and the regulation of inflammatory responses .
Pharmacokinetics
The ADME properties of 2,7-Diazaspiro[4The compound’s molecular weight is 154210 Da , which could influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of programmed cell death via the necroptosis pathway and the regulation of inflammatory responses via the TYK2/JAK1 pathway . This leads to potential therapeutic effects in various inflammatory diseases .
生化分析
Biochemical Properties
2,7-Diazaspiro[4.5]decan-1-one plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in the necroptosis pathway . This interaction inhibits the kinase activity of RIPK1, thereby blocking the activation of the necroptosis pathway. Additionally, this compound has shown interactions with tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1), making it a selective dual inhibitor for these kinases . These interactions are essential for its role in modulating inflammatory responses and other cellular processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to exhibit anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line . This compound also regulates the expression of genes associated with the TYK2 and JAK1 pathways, which are critical for immune responses and inflammation . By affecting these pathways, this compound can alter cellular metabolism and gene expression patterns, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules and its ability to inhibit or activate enzymes. As a potent inhibitor of RIPK1, it binds to the kinase domain of RIPK1, preventing its activation and subsequent signaling in the necroptosis pathway . This inhibition is crucial for its anti-necroptotic effects. Additionally, this compound interacts with TYK2 and JAK1, inhibiting their kinase activities and modulating downstream signaling pathways . These interactions result in changes in gene expression and cellular responses, highlighting the compound’s role in regulating immune and inflammatory processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits good metabolic stability and retains its inhibitory effects on RIPK1, TYK2, and JAK1 over extended periods . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have indicated that this compound maintains its efficacy in inhibiting necroptosis and modulating inflammatory responses in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits RIPK1, TYK2, and JAK1, leading to reduced inflammation and necroptosis . At higher doses, there may be threshold effects, and the compound could exhibit toxic or adverse effects. Studies have shown that while this compound is generally well-tolerated, excessive dosages can lead to toxicity and adverse reactions in animal models .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. It has been shown to affect the metabolic flux and levels of metabolites associated with the necroptosis and inflammatory pathways . The compound’s interactions with RIPK1, TYK2, and JAK1 are critical for its role in these pathways, as they modulate the activity of these kinases and their downstream signaling cascades .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Studies have indicated that this compound is efficiently transported across cell membranes and accumulates in specific cellular compartments . Its distribution within tissues is influenced by its interactions with binding proteins, which facilitate its localization and accumulation in target cells and tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with its target kinases . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. This subcellular distribution is crucial for its ability to modulate signaling pathways and exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.5]decan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a lactam precursor in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-120°C)
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride
Solvents: Polar aprotic solvents like dimethylformamide or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis. The scalability of the synthesis process is enhanced by optimizing reaction conditions and employing robust purification techniques .
化学反应分析
Types of Reactions
2,7-Diazaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the lactam ring to amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the nitrogen atoms using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane; temperatures around 0-25°C.
Reduction: Lithium aluminum hydride; solvents like tetrahydrofuran; temperatures around 0-25°C.
Substitution: Alkyl halides, acyl chlorides; solvents like dichloromethane; temperatures around 0-25°C.
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: N-alkylated or N-acylated derivatives.
科学研究应用
2,7-Diazaspiro[4.5]decan-1-one has diverse applications in scientific research, including:
相似化合物的比较
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Similar structure but with different substitution patterns, leading to variations in biological activity.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Contains an additional nitrogen atom, which may confer different reactivity and biological properties.
Uniqueness
2,7-Diazaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure, which imparts distinct steric and electronic properties. These properties make it a valuable scaffold for the development of novel bioactive compounds with potential therapeutic applications .
属性
IUPAC Name |
2,9-diazaspiro[4.5]decan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-8(3-5-10-7)2-1-4-9-6-8/h9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMWNWBXVWTJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2=O)CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630910 | |
| Record name | 2,7-Diazaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887118-43-6 | |
| Record name | 2,7-Diazaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one interact with AChE, and what are the potential downstream effects of this interaction?
A1: While the exact binding interactions of 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one with AChE haven't been experimentally elucidated in the provided research, computational studies offer valuable insights. Docking simulations, performed using the Glide module in extra-precision mode, revealed a favorable binding affinity of the compound to the enzyme's active site (PDB ID: 4EY7). [] This suggests that the compound likely interacts with key amino acid residues within the AChE active site, potentially mimicking the natural substrate acetylcholine and thereby inhibiting enzyme activity. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which is a desired outcome for managing Alzheimer's disease, as it compensates for the loss of cholinergic neurons.
Q2: What is the rationale behind the design of 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one as a potential AChE inhibitor?
A2: The design of 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one stemmed from previous research identifying 3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one as a promising lead compound with anti-Alzheimer's properties. [] Researchers aimed to explore the chemical space around this lead compound and donepezil, a known AChE inhibitor. The synthesis of 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one and related derivatives aimed to mimic structural features of these existing inhibitors while introducing novel modifications. This approach, guided by structure-activity relationship (SAR) considerations, sought to enhance binding affinity and selectivity for AChE, ultimately leading to improved therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
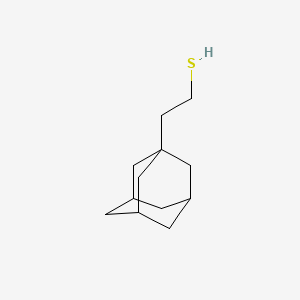
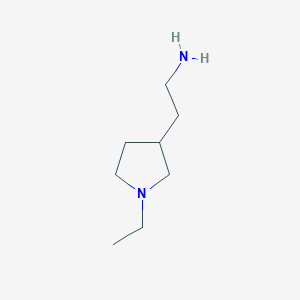

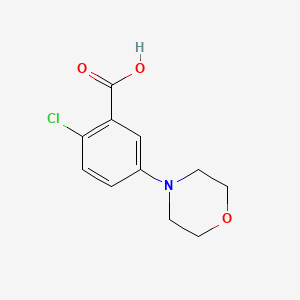


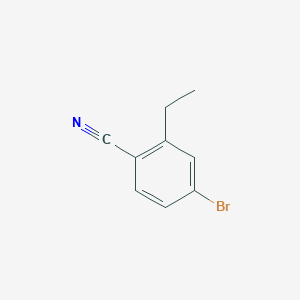
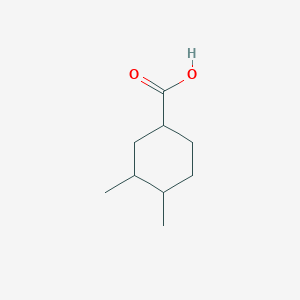

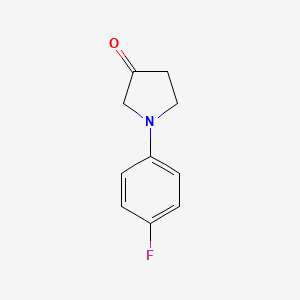
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride](/img/structure/B1344714.png)


